1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide
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Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H19ClN2O5S2 and its molecular weight is 442.93. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been used in the development of organic light-emitting devices
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a process known as triplet–triplet annihilation (tta), which is dominant in these compounds due to 2 et1 > es1 .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the development of organic light-emitting devices, suggesting a potential role in electroluminescent processes .
Result of Action
Similar compounds have been shown to contribute to the efficient performance of organic light-emitting devices, exhibiting blue emission with high luminance and power efficiency .
Action Environment
It’s worth noting that the performance of similar compounds in organic light-emitting devices can be influenced by factors such as temperature and current density .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S2/c19-16-5-6-17(27-16)28(23,24)21-7-1-2-12(11-21)18(22)20-13-3-4-14-15(10-13)26-9-8-25-14/h3-6,10,12H,1-2,7-9,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIKNSLVKDCWBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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